N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide -

N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide

Catalog Number: EVT-4250930
CAS Number:
Molecular Formula: C27H31N3O3S
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects for HIV-1. [] 873140 effectively blocks the binding of chemokine 125I-MIP-1α but does not effectively block the binding of 125I-RANTES. [] 873140 also blocks the calcium response effects of CCR5 activation by CCL5 (RANTES). [] 873140 displays a persistent blockade of CCR5 with a slow rate of reversal. []

Relevance: While 873140 shares the piperazine moiety with N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, its primary relevance lies in its classification as a noncompetitive allosteric antagonist of the CCR5 receptor. This research highlights the therapeutic potential of targeting CCR5, a receptor also potentially modulated by compounds structurally similar to N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide. []

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES. []

Relevance: Similar to 873140, Sch-C's relevance stems from its activity as a noncompetitive allosteric antagonist of the CCR5 receptor. Although structurally dissimilar to N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, its mechanism of action on CCR5 emphasizes the potential for related compounds to act on this receptor, potentially through similar allosteric mechanisms. []

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D is a potent noncompetitive allosteric antagonist of the CCR5 receptor that effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES. [] Sch-D also blocks the calcium response effects of CCR5 activation by CCL5. [] This compound is also reported to be metabolized via O-demethylation, N-dealkylation, oxidation and glucuronidation. []

Relevance: Like the previous compounds, Sch-D is relevant due to its action as a noncompetitive allosteric antagonist of CCR5. Although Sch-D shares a piperidine and piperazine ring system with N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, its significance primarily lies in highlighting the potential for compounds with similar structural motifs to interact with CCR5 and exhibit allosteric antagonism. [, ]

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is a noncompetitive allosteric antagonist of the CCR5 receptor and effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES. [] It also blocks the calcium response effects of CCR5 activation by CCL5. []

Relevance: Similar to other CCR5 antagonists, UK-427,857 shares the theme of targeting this receptor, although its structure differs significantly from N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide. Nevertheless, its relevance lies in the potential for compounds with diverse structures to exhibit activity at CCR5. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779 is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES, and blocks the calcium response effects of CCR5 activation by CCL5. [] TAK-779 also acts as a noncompetitive antagonist at the CXCR3 receptor, displaying weak partial inverse agonism at the CXCR3 N3.35A mutant. []

Relevance: TAK-779, though structurally different from N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, highlights the possibility of compounds targeting multiple chemokine receptors, including both CCR5 and CXCR3. [, ]

2-Acetyl-2-(4-methylbenzenesulfonamido)-N-phenylpent-4-ynamide

Compound Description: This compound is synthesized through an iron-catalyzed reaction between 2-acetyl-N-phenylpent-4-ynamide and 4-methylbenzenesulfonamide. [] It features a sulfonamide group and a benzene ring similar to N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide. []

Relevance: The structural similarities, particularly the presence of a 4-methylbenzenesulfonamide moiety, suggest a potential connection in terms of chemical synthesis pathways and possible biological activities between this compound and N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide. []

N-[({2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo [4,5-c] pyridin-1-yl) phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide (CJ-023,423)

Compound Description: CJ-023,423 is a potent and selective antagonist of both human and rat prostaglandin EP4 receptors. [] It effectively inhibits [3H]PGE2 binding to these receptors and inhibits PGE2-evoked elevation in intracellular cAMP levels. [] CJ-023,423 also demonstrates antihyperalgesic effects in animal models of inflammatory pain. [] This compound can be synthesized as a crystal Polymorph Form a, which has a purity of at least 95% by weight and is characterized by a pattern of X-ray diffraction powder. []

Relevance: CJ-023,423 is a direct structural analog of N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, sharing the core structure of N-[({2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide. The only difference is the absence of the benzyl group on the sulfonamide nitrogen in CJ-023,423. This close structural relationship strongly suggests that these compounds may share similar pharmacological profiles and potential applications. [, ]

Compound Description: SNAP 7941 is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. [] It effectively inhibits rhythmic, distension-induced voiding contractions in anesthetized rats. [] It increases infusion capacity in conscious rats with evoked voiding cycles. [] SNAP 7941 also reduces micturition frequency and increases bladder capacity in conscious spontaneously hypertensive rats. []

Relevance: Although structurally distinct from N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, SNAP 7941 is relevant due to its activity as a selective antagonist of the MCH1 receptor. This research provides insight into the potential for compounds with structural features like those found in N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide to modulate neuropeptide signaling pathways, suggesting potential applications in areas like bladder control. []

Properties

Product Name

N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide

IUPAC Name

N-benzyl-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-methylbenzenesulfonamide

Molecular Formula

C27H31N3O3S

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C27H31N3O3S/c1-3-28-17-19-29(20-18-28)27(31)25-11-7-8-12-26(25)30(21-23-9-5-4-6-10-23)34(32,33)24-15-13-22(2)14-16-24/h4-16H,3,17-21H2,1-2H3

InChI Key

JOJSQJRJKUTDEU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.